Tetrafluorobenzene-1,3-diol
Overview
Description
Synthesis Analysis
The synthesis of tetrafluorobenzene derivatives involves various chemical reactions. For instance, 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was synthesized through aromatic nucleophilic substitution using lithium dimesitylphosphide and hexafluorobenzene . Additionally, the mercuration of different tetrafluorobenzenes with mercuric trifluoroacetate has been explored, leading to the formation of tetrafluorophenylmercuric trifluoroacetates and other derivatives .
Molecular Structure Analysis
The molecular structure of tetrafluorobenzene derivatives has been studied using various techniques. For example, the crystal structure of 1,2,3,5-tetrafluorobenzene was determined to have a layered monoclinic structure with bifurcated C–H⋅⋅⋅F–C interactions . The rotational spectra of 1,2,3,4-tetrafluorobenzene provided insights into its rotational and centrifugal distortion constants, which helped derive partial structural parameters . The molecular structure of 1,2,4,5-tetrafluorobenzene was also investigated using electron diffraction and ab initio calculations, revealing slight deviations from D6h symmetry .
Chemical Reactions Analysis
The chemical reactivity of tetrafluorobenzene derivatives is diverse. For instance, the reaction of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene with butyllithium and phenyllithium produced more crowded derivatives . The mercuration reactions of tetrafluorobenzenes led to various organomercury compounds, showcasing the versatility of these reactions in synthesizing different derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrafluorobenzene derivatives are influenced by their molecular structures. The steric hindrance in 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene and its derivatives was reflected in their 19F NMR spectroscopy, indicating crowded structures . The crystal packing of 1,2,3,5-tetrafluorobenzene was influenced by weak intermolecular interactions, highlighting the role of such interactions in the crystal packing of predominantly non-polar compounds . The thermal and photochemical stability of valence-bond isomers of perfluorinated derivatives also exemplifies the unique properties of these compounds .
Scientific Research Applications
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Pharmaceuticals : Tetrafluorobenzene-1,3-diol could potentially be used in the pharmaceutical industry, although specific applications are not detailed in the sources available.
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Organic Synthesis : Tetrafluorobenzene-1,3-diol might be used in organic synthesis, possibly as a reagent or catalyst.
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Refrigerants : There’s a possibility that Tetrafluorobenzene-1,3-diol could be used in the development of refrigerants, although specific applications are not detailed.
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Chemical Intermediates : Tetrafluorobenzene-1,3-diol could potentially be used as a chemical intermediate in various chemical reactions.
Safety And Hazards
Tetrafluorobenzene-1,3-diol is classified as an irritant . In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If it comes into contact with the skin, remove contaminated clothing and wash off with soap and plenty of water . In case of ingestion, rinse mouth with water and do not induce vomiting .
Future Directions
properties
IUPAC Name |
2,4,5,6-tetrafluorobenzene-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F4O2/c7-1-2(8)5(11)4(10)6(12)3(1)9/h11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQBQVXMWOFCAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)O)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70345218 | |
Record name | Tetrafluorobenzene-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70345218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrafluorobenzene-1,3-diol | |
CAS RN |
16840-25-8 | |
Record name | Tetrafluorobenzene-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70345218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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